(2-Nitrophenyl)(thiophen-2-yl)methanone
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Overview
Description
(2-Nitrophenyl)(thiophen-2-yl)methanone is an organic compound that features both a nitrophenyl group and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the aromaticity of the phenyl group with the heterocyclic nature of thiophene. These properties make it a valuable subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)(thiophen-2-yl)methanone typically involves the reaction of 2-nitrobenzoyl chloride with thiophene in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Nitrophenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction: Amino derivatives.
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Nitrophenyl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Compounds containing nitrophenyl and thiophene groups have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of thiophene.
(2-Nitrophenyl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of thiophene.
(2-Nitrophenyl)(benzothiophen-2-yl)methanone: Features a benzothiophene ring, adding an additional benzene ring to the thiophene structure.
Uniqueness
(2-Nitrophenyl)(thiophen-2-yl)methanone is unique due to the combination of the nitrophenyl and thiophene groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The presence of the nitro group enhances its reactivity, while the thiophene ring contributes to its aromaticity and stability.
Properties
CAS No. |
20409-63-6 |
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Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(2-nitrophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7NO3S/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h1-7H |
InChI Key |
MTOAODHENYKFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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